molecular formula C18H17ClN2O4 B2939357 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide CAS No. 902253-34-3

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B2939357
CAS No.: 902253-34-3
M. Wt: 360.79
InChI Key: YSPMDVYOQBWOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide is a benzoxazole-derived propanamide compound characterized by a 5-chloro-substituted benzoxazolone core linked to a propanamide chain terminating in a 2-ethoxyphenyl group.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-2-24-15-6-4-3-5-13(15)20-17(22)9-10-21-14-11-12(19)7-8-16(14)25-18(21)23/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMDVYOQBWOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzoxazole with 2-ethoxyphenylpropanoic acid or its derivative in the presence of coupling reagents like EDCI or DCC to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 5-position of the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide would need to be determined through experimental studies.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it might interact with biological macromolecules in a unique way, offering opportunities for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazole-Based Propanamides

Compound Name Benzoxazole Substituent Amide Substituent Reported Biological Activity
Target Compound 5-Chloro-2-oxo N-(2-ethoxyphenyl) Not explicitly reported in evidence
Compound 26 (Ev2) 5-Chloro N-(4-(5-chlorobenzoxazol-2-yl)phenyl) Not specified
3-(5-Chloropyridin-2-yl)amino derivatives (Ev6) 5-Chloropyridin-2-yl Varied carbamoyl/thiocarbamoyl Antioxidant, antibacterial
  • Chlorine Position and Ring System : The target compound’s 5-chloro substitution on the benzoxazole contrasts with the 5-chloropyridinyl group in ’s derivatives. Pyridine-containing analogs (e.g., compound 3 in ) exhibit stronger free radical scavenging activity, suggesting that nitrogen-containing heterocycles may enhance antioxidant properties compared to benzoxazoles .
  • Amide Modifications: The 2-ethoxyphenyl group in the target compound differs from the 4-(5-chlorobenzoxazol-2-yl)phenyl group in ’s compound 24.

Propanamide Derivatives with Heterocyclic Cores

Table 2: Comparison of Propanamide Compounds with Diverse Heterocycles

Compound Name Heterocycle Key Substituents Biological Activity
Target Compound Benzoxazolone 5-Chloro, 2-ethoxyphenyl Not explicitly reported
Thiazolidinone derivative (Ev7) Thiazole/Thiazolidinone 2-Chlorophenyl, 4-methoxybenzyl Antimicrobial (inferred from Ev7)
Compound 5a (Ev5) Propargyl amide 4-Methoxyphenyl, propargyl Not specified
  • Heterocycle Influence: The benzoxazolone core in the target compound differs electronically from the thiazolidinone-thiazole system in ’s compound. Thiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, which may improve membrane penetration compared to benzoxazoles .
  • Substituent Effects: The 2-ethoxyphenyl group in the target compound contrasts with the 4-methoxybenzyl group in ’s derivative.

Biological Activity

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-ethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

The molecular formula of this compound is C15H14ClN2O3C_{15}H_{14}ClN_{2}O_{3} with a molecular weight of approximately 304.73 g/mol. Its structure features a benzoxazole moiety, which has been implicated in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying levels of antimicrobial activity. A study highlighted that certain substituted benzoxazole derivatives showed selective activity against Gram-positive bacteria, such as Bacillus subtilis, while exhibiting less activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for active compounds ranged significantly, demonstrating the influence of substituents on the benzoxazole ring.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Active Against
Compound 112Bacillus subtilis
Compound 225Escherichia coli
Compound 38Bacillus subtilis
Compound 430Pichia pastoris

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism of action often involves apoptosis induction and interaction with key proteins involved in cell cycle regulation.

Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of several benzoxazole derivatives on A-431 and Jurkat cell lines, it was found that one derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating a promising anticancer profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of substituents on the benzoxazole ring are critical for enhancing biological activity. Electron-donating groups generally increase antimicrobial and anticancer efficacy. For example:

  • Methoxy groups at specific positions significantly enhance activity.
  • Chlorine substitutions have been shown to improve potency against certain bacteria and cancer cells .

Table 2: Influence of Substituents on Biological Activity

SubstituentPositionEffect on Activity
MethoxyParaIncreases activity
ChlorineMetaEnhances potency
EthoxyOrthoModerate effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.